2-Amino-2-(2-methylphenyl)ethan-1-ol
Description
2-Amino-2-(2-methylphenyl)ethan-1-ol is a β-amino alcohol characterized by a phenyl ring substituted with a methyl group at the ortho position, an amino group (-NH₂), and a hydroxyl group (-OH) on adjacent carbons. Its molecular formula is C₉H₁₃NO, with a molar mass of 151.21 g/mol . This compound is part of a broader class of amino alcohols, which are pivotal in organic synthesis, catalysis, and pharmaceutical applications due to their bifunctional reactivity.
Properties
IUPAC Name |
2-amino-2-(2-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOFHSAPFDGCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-nitro-2-(2-methylphenyl)ethanol, which is then reduced to the desired amine using hydrogenation or other reducing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: Formation of this compound from nitro intermediates.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methylphenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Positional Isomerism: Ortho vs. Para Substitution
The position of substituents on the phenyl ring significantly impacts physicochemical properties and reactivity:
- 2-Amino-2-(4-methylphenyl)ethan-1-ol (para-methyl isomer): Shares the same molecular formula (C₉H₁₃NO) but exhibits reduced steric hindrance compared to the ortho-methyl derivative. This structural difference may enhance solubility and alter catalytic activity in reactions sensitive to steric effects .
- 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol: Features dual halogen substituents (Cl and F) at meta and ortho positions, respectively. The electron-withdrawing nature of halogens increases electrophilicity, contrasting with the electron-donating methyl group in the target compound. This difference is critical in reactions requiring charge stabilization .
Electronic Effects of Substituents
Electron-donating (EDG) and electron-withdrawing (EWG) groups influence reactivity:
- 2-Amino-2-(2-chlorophenyl)ethan-1-ol (ortho-Cl): The chloro group (EWG) enhances electrophilicity at the amino-alcohol moiety, improving yields in manganese-catalyzed dehydrogenation reactions (up to 84% yield) . In contrast, the ortho-methyl group (EDG) in the target compound may reduce reaction efficiency due to diminished electrophilicity.
- 2-Amino-2-(4-fluorophenyl)ethan-1-ol (para-F): The para-fluoro substituent (EWG) facilitates high-yield syntheses (up to 92%) in catalytic systems, outperforming methyl-substituted analogs .
Steric and Chiral Considerations
- (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol: Incorporates both methoxy (EDG) and methyl groups, creating a chiral center. The stereochemistry (R-configuration) may confer distinct biological activity or enantioselective reactivity compared to non-chiral analogs like the target compound .
Physical Properties
| Compound | Substituent(s) | Position | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 2-Amino-2-(2-methylphenyl)ethan-1-ol | Methyl | Ortho | 151.21 | - | - |
| 2-Amino-2-(4-methylphenyl)ethan-1-ol | Methyl | Para | 151.21 | - | - |
| 2-Amino-2-(2-bromophenyl)ethan-1-ol | Bromo | Ortho | 216.08 | 1.539 (pred.) | 341.6 (pred.) |
| 2-Amino-2-(4-fluorophenyl)ethan-1-ol | Fluoro | Para | 155.17 | - | - |
Note: Predicted values are derived from computational models .
Biological Activity
2-Amino-2-(2-methylphenyl)ethan-1-ol, also known as a derivative of phenylethanolamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H13NO, with a molecular weight of approximately 151.21 g/mol. The compound features an amino group (-NH2) and a hydroxyl group (-OH), which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of both the amino and hydroxyl groups enables the formation of hydrogen bonds, enhancing its affinity for specific proteins involved in neurotransmission and metabolic processes.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as a modulator at synaptic junctions.
- Enzyme Interaction : It can interact with enzymes, impacting metabolic pathways relevant to neurological disorders.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.
- Neurological Effects : Investigations are ongoing into its potential effects on neurological functions, particularly concerning mood regulation and cognitive functions.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | Complete inhibition within 6 hours |
| Escherichia coli | 0.020 mg/mL | Significant growth reduction observed |
| Bacillus subtilis | 0.025 mg/mL | Moderate inhibition |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol | Fluorine substitution | Enhanced receptor binding |
| (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol | Bromine substitution | Potential therapeutic uses |
Case Studies
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin receptors in vitro. Results indicated that the compound could enhance serotonin uptake in neuronal cells, suggesting a role in mood regulation.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound significantly inhibited the growth of Gram-positive bacteria, particularly Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
